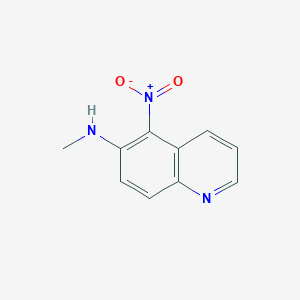

5-Amino-1-tert-butyl-3-(1'-naphthylmethyl)-4-cyanopyrazole

Vue d'ensemble

Description

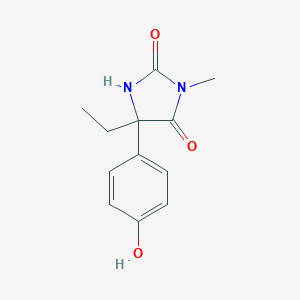

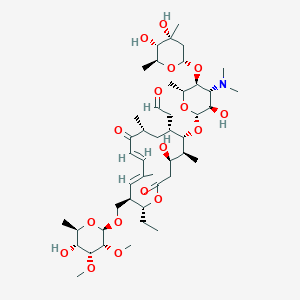

5-Amino-1-tert-butyl-3-(1'-naphthylmethyl)-4-cyanopyrazole (5-ATNPC) is an organic compound that has been studied for its potential as a synthetic intermediate for various pharmaceuticals and other organic compounds. 5-ATNPC has been used in a variety of applications, including as an inhibitor of monoamine oxidase B (MAO-B), a key enzyme in the metabolism of dopamine and serotonin. In addition, 5-ATNPC has been shown to be a promising therapeutic agent for the treatment of Parkinson's disease, Alzheimer's disease and other neurological disorders.

Applications De Recherche Scientifique

Synthesis and Derivative Formation

- 5-Amino-1-tert-butyl-3-(1'-naphthylmethyl)-4-cyanopyrazole and related compounds are utilized in synthesizing various heterocyclic compounds, such as hydropyrazolopyridines, via solvent-free conditions and benzotriazole methodology (Abonía et al., 2004).

- The compound has been involved in the formation of 2-alkyl-4-amino-5-(tert-butyl-NNO-azoxy)-2H-1,2,3-triazole 1-oxides and their further transformation into various derivatives (Zelenov et al., 2014).

Chemical Synthesis Techniques

- Researchers have reported novel methods for synthesizing 4-cyano- and 5-aminopyrazoles, highlighting the chemical versatility of such compounds (Toche et al., 2008).

- A study discusses the acid-catalyzed alkylation of 5-aminotetrazoles, a process that likely bears similarities to the synthesis and manipulation of 5-aminopyrazoles (Logvinov et al., 2010).

Applications in Fluorescent Brightening Agents

- This compound derivatives have been evaluated as fluorescent brightening agents, demonstrating their potential in material sciences (Tagdiwala & Rangnekar, 2007).

Use in Photographic Industry

- The compound has been used to synthesize pyrazolo[1,5-b]1,2,4-triazole derivatives, which are valuable as photographic magenta couplers (Blake et al., 2003).

Molecular Structure Studies

- Investigations into the molecular structure of similar pyrazole compounds help in understanding the chemical behavior of this compound (Trofimenko et al., 2001).

Innovative Synthesis Methods

- New approaches for the synthesis of 5-amino-4-cyanopyrazoles, including flow microwave devices, indicate advanced methodologies relevant to the synthesis of this compound (Smith et al., 2007).

Development of Antibacterial Agents

- Research on fluoro-naphthyridines as antibacterial agents suggests potential biomedical applications of structurally similar compounds (Bouzard et al., 1992).

Insecticide and GABA Receptor Antagonist Research

- Studies on 4-alkyl-1-phenylpyrazoles as GABA receptor antagonists and insecticides reveal potential pharmacological and agricultural applications (Sammelson et al., 2004).

Pharmaceutical Intermediates

- Cyanoacetylation of 5-Aminopyrazole and its derivatives suggest their role as intermediates in pharmaceutical synthesis (Salaheldin, 2009).

Neuropeptide Y Antagonist Synthesis

- The synthesis of neuropeptide Y antagonists involves compounds like this compound, indicating its relevance in developing treatments for conditions like obesity (Iida et al., 2005).

Exploration in Organic Chemistry

- Comparative studies on the synthesis of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles provide insight into the chemical properties and reactions of similar compounds (Martins et al., 2012).

Antimicrobial and Anti-inflammatory Studies

- Substituted pyrazinecarboxamides, similar in structure to this compound, show anti-mycobacterial and antifungal properties (Doležal et al., 2006).

Radical Cyclization in Synthesis

- The utilization of Di-tert-butyl peroxide in the oxidative radical cyclization of aminoazoles indicates innovative synthetic strategies (Gao et al., 2022).

Exploration in Heterocyclic Chemistry

- Synthesis and structural studies of various heterocyclic compounds, including 5-(4-(tert-butyl) phenyl)-4-((R)amino)-4H-1,2,4-triazole-3-thiols, contribute to a broader understanding of the chemical behavior of pyrazoles (Aksyonova-Seliuk et al., 2018).

Propriétés

IUPAC Name |

5-amino-1-tert-butyl-3-(naphthalen-1-ylmethyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4/c1-19(2,3)23-18(21)16(12-20)17(22-23)11-14-9-6-8-13-7-4-5-10-15(13)14/h4-10H,11,21H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOYZXFGYSZASPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=C(C(=N1)CC2=CC=CC3=CC=CC=C32)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407808 | |

| Record name | 5-Amino-1-tert-butyl-3-(1'-naphthylmethyl)-4-cyanopyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

221243-77-2 | |

| Record name | 5-Amino-1-tert-butyl-3-(1'-naphthylmethyl)-4-cyanopyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.